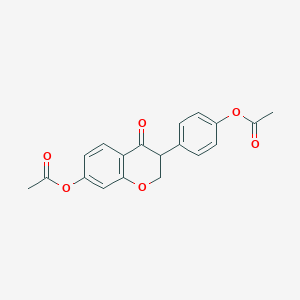

Dihydrodaidzein diacetate

Description

Overview of Isoflavonoids and their Metabolic Landscape

Isoflavonoids are a distinct category of phenylpropanoid-derived specialized metabolites, with soybeans and soy products being the primary dietary source for humans. elsevierpure.comorganic-chemistry.org Their chemical structure, characterized by a 3-phenylchroman-4-one backbone, bears a resemblance to human estrogens, leading to their classification as phytoestrogens. elsevierpure.comnih.gov In nature, particularly in leguminous plants, isoflavonoids play vital roles in defense against pathogens and as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria. elsevierpure.com

The metabolic journey of isoflavonoids in humans is complex and highly dependent on the gut microbiota. nih.govnih.gov Primarily ingested as glycosides, such as daidzin (B1669773), these compounds must be hydrolyzed by bacterial enzymes into their aglycone forms, like daidzein (B1669772), to be absorbed. nih.govnih.gov Following absorption, these aglycones undergo further metabolism in the intestine and liver, leading to a variety of metabolites that circulate in the bloodstream. nih.govnih.gov This metabolic conversion is a critical determinant of the ultimate biological effects of dietary isoflavones.

Dihydrodaidzein (B191008) as a Key Intermediate in Isoflavone (B191592) Metabolism

Central to the metabolic pathway of daidzein is its reduction to dihydrodaidzein (DHD). nih.govnih.gov This conversion is carried out by intestinal bacteria and represents a critical branching point in daidzein's metabolic fate. mdpi.com DHD is a stable intermediate that can be further metabolized along two primary pathways: reduction to form equol (B1671563) or C-ring cleavage to produce O-desmethylangolensin (O-DMA). nih.govmdpi.com

The production of these different metabolites is significant because they possess distinct biological activities. Equol, for instance, is noted for having greater estrogenic activity than its precursor, daidzein. nih.govnih.gov The metabolic potential to produce DHD and subsequently equol varies considerably among individuals, which may explain the different health effects of soy consumption observed in various populations. nih.gov The presence of DHD itself has been identified in human urine following soy consumption, confirming its role as a significant metabolite. glpbio.comresearchgate.net

Role of Dihydrodaidzein Diacetate in Synthetic and Mechanistic Isoflavone Research

This compound (CAS No. 3682-01-7) is a synthetic derivative of dihydrodaidzein. wikipedia.org In the realm of isoflavone research, such derivatives are synthesized for various scientific purposes, including structure-activity relationship studies and as tools for investigating metabolic pathways.

In synthetic chemistry, the acetylation of hydroxyl groups, as seen in this compound, is a common strategy to protect these functional groups during subsequent chemical modifications of the molecule. This allows chemists to perform reactions on other parts of the isoflavone structure without affecting the sensitive hydroxyl groups. Once the desired modifications are complete, the acetate (B1210297) groups can be removed to regenerate the original hydroxyls. This protective strategy is fundamental in the multi-step synthesis of complex isoflavone analogs designed to probe biological mechanisms or to develop new compounds with specific properties.

For mechanistic studies, this compound can serve as a reference standard in analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry. Its well-defined chemical structure and properties are essential for the accurate identification and quantification of related compounds in biological samples. While specific studies detailing the extensive use of this compound are not widespread, its availability as a research chemical underscores its importance as a tool for scientists working to unravel the complex chemistry and biology of isoflavones. wikipedia.org The synthesis of various isoflavonoid (B1168493) derivatives, such as disulfates of dihydrodaidzein, for research into enzyme inhibition further highlights the importance of creating modified versions of these natural compounds to understand their biological functions. mdpi.com

Chemical Compound Data

This table provides a summary of the key chemical compounds mentioned in this article.

| Compound Name | Class | Key Role |

| Daidzein | Isoflavone (Aglycone) | A primary isoflavone found in soy, precursor to DHD. nih.gov |

| Daidzin | Isoflavone (Glycoside) | The glycoside form of daidzein, as ingested from soy. nih.gov |

| Dihydrodaidzein (DHD) | Isoflavone Metabolite | Key intermediate in daidzein metabolism. nih.govmdpi.com |

| This compound | Synthetic Isoflavone Derivative | A laboratory chemical used in isoflavone research. wikipedia.org |

| Equol | Isoflavone Metabolite | A biologically active metabolite of daidzein. nih.govnih.gov |

| O-Desmethylangolensin (O-DMA) | Isoflavone Metabolite | A metabolite of daidzein formed from DHD. mdpi.com |

| Genistein (B1671435) | Isoflavone (Aglycone) | Another major isoflavone found in soy. nih.gov |

| Phenylalanine | Amino Acid | The initial precursor for isoflavonoid biosynthesis. |

Properties of Dihydrodaidzein and its Diacetate Derivative

This interactive table details the chemical properties of Dihydrodaidzein and its diacetate derivative.

| Property | Dihydrodaidzein | This compound |

| Synonyms | 4',7-dihydroxy Isoflavanone (B1217009) | Daidzein Diacetate |

| CAS Number | 17238-05-0 | 3682-01-7 |

| Molecular Formula | C₁₅H₁₂O₄ | C₁₉H₁₄O₆ |

| Molecular Weight | 256.3 g/mol | 338.31 g/mol |

| Appearance | Crystalline solid | Not specified |

| Nature | Natural Metabolite | Synthetic Derivative |

Metabolic Pathway of Daidzein

This table outlines the main steps in the metabolic conversion of daidzein by gut microbiota.

| Step | Precursor | Enzyme Action | Product | Significance |

| 1 | Daidzin | Bacterial β-glucosidase | Daidzein | Release of the absorbable aglycone form. nih.gov |

| 2 | Daidzein | Bacterial reductase | Dihydrodaidzein (DHD) | Key metabolic branch point. mdpi.com |

| 3a | Dihydrodaidzein | Bacterial reductases | Equol | Production of a more potent estrogenic metabolite. nih.gov |

| 3b | Dihydrodaidzein | C-ring cleavage enzymes | O-Desmethylangolensin (O-DMA) | Alternative metabolic pathway. mdpi.com |

Mentioned Compounds

Daidzein

Daidzin

Dihydrodaidzein

this compound

Equol

Genistein

O-Desmethylangolensin

Phenylalanine

Structure

3D Structure

Properties

IUPAC Name |

[4-(7-acetyloxy-4-oxo-2,3-dihydrochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHHHLXSEUUASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432051 | |

| Record name | Dihydrodaidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81267-11-0 | |

| Record name | Dihydrodaidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on Biotransformation Pathways Involving Dihydrodaidzein

Microbial Metabolism of Daidzein (B1669772) to Dihydrodaidzein (B191008) in In Vitro Models

The conversion of daidzein to dihydrodaidzein is exclusively a microbial process, occurring in the anaerobic environment of the large intestine. In vitro models using fecal slurries or isolated bacterial strains have been instrumental in identifying the key players and mechanisms in this biotransformation.

A significant body of research has focused on isolating and identifying specific bacterial strains capable of hydrogenating daidzein to dihydrodaidzein. These bacteria are typically anaerobes and have been isolated from various sources, including human and animal feces, and the bovine rumen.

Initial studies often involve incubating daidzein with mixed microbial populations from fecal samples to observe the production of dihydrodaidzein. oup.com Subsequent isolation is then performed using techniques like the roll-tube method on selective agar (B569324) media under strict anaerobic conditions. oup.com Colonies that demonstrate the ability to convert daidzein are then selected for further identification and characterization.

Several bacterial species have been identified as potent dihydrodaidzein producers. These include members of the Clostridium, Lactococcus, Bifidobacterium, and Eggerthella genera. nih.govwikipedia.org For instance, a gram-positive, rod-shaped anaerobic bacterium, designated strain TM-40 and similar to Coprobacillus catenaformis, was isolated from a healthy boy's feces and shown to produce dihydrodaidzein from both daidzein and its glycoside form, daidzin (B1669773). nih.gov Another example is the gram-positive bacterial strain Niu-O16, isolated from bovine rumen gastric juice, which efficiently transforms daidzein into dihydrodaidzein under anaerobic conditions. nih.gov The human intestinal bacterium MRG-1 has also been identified as an anaerobic producer of dihydrodaidzein. koreascience.krresearchgate.net

The following table summarizes some of the key bacterial strains identified in the biotransformation of daidzein to dihydrodaidzein.

| Strain Name | Source | Key Characteristics | References |

| Strain TM-40 | Human feces | Gram-positive, rod-shaped, anaerobic; produces DHD from daidzein and daidzin. | nih.gov |

| Niu-O16 | Bovine rumen | Gram-positive, anaerobic; efficiently converts daidzein to DHD. | nih.gov |

| MRG-1 | Human gut | Anaerobic; utilizes crude soy biomaterial for DHD production. | koreascience.krresearchgate.net |

| Lactococcus sp. strain 20-92 | Human feces | Lactic acid bacterium; part of the equol (B1671563) production pathway. | researchgate.netnih.gov |

| Slackia sp. strain NATTS | Human feces | Part of a three-enzyme system for equol production. | nih.govnih.gov |

| Clostridium sp. ZJ6 | Chick cecum | Produces (S)-equol; possesses a novel daidzein reductase. | frontiersin.org |

| Mt1B8 | Mouse intestine | Gram-positive, rod-shaped; member of Coriobacteriaceae. | asm.org |

Once isolated, dihydrodaidzein-producing strains are characterized based on their morphology, genetic makeup (typically 16S rRNA gene sequencing), and metabolic capabilities. The efficiency of bioconversion is a key aspect of this characterization.

For example, the resting cells of strain Niu-O16 were optimized for dihydrodaidzein production, achieving a conversion rate of 63.9% under specific conditions. nih.gov The human gut bacterium MRG-1 was shown to produce up to 1.2 g/L of dihydrodaidzein after 48 hours of incubation with a commercial soybean hypocotyl extract. koreascience.krresearchgate.net This demonstrates the potential for using these strains in biotechnological applications to produce dihydrodaidzein-enriched materials.

The biotransformation of daidzein to dihydrodaidzein is influenced by several environmental factors within the gut. These include pH, the concentration of the substrate (daidzein), and the concentration of the bacterial cells.

Studies with the resting cells of strain Niu-O16 showed that the optimal initial pH of the phosphate (B84403) buffer was between 6.0 and 8.0. nih.gov The optimal concentration of the resting cells was found to be 32-64 mg/mL (wet weight), and the optimal substrate concentration of daidzein was 0.8-1.2 mmol/L. nih.gov Orthogonal experiments determined the optimal combination for this strain to be a resting cell concentration of 32 mg/mL, a substrate concentration of 0.8 mmol/L, and a biotransformation time of 24 hours. nih.gov These findings highlight the sensitivity of the bioconversion process to the physicochemical conditions of the environment.

Enzymatic Mechanisms of Dihydrodaidzein Formation and Transformation

The microbial conversion of daidzein to dihydrodaidzein is catalyzed by specific enzymes known as daidzein reductases. These enzymes are crucial for the initial reductive step in the metabolic pathway of daidzein.

Daidzein reductases (DZNRs) have been identified and characterized from several equol-producing bacteria, including Lactococcus sp. strain 20-92, Slackia sp. strain NATTS, and Clostridium sp. ZJ6. nih.govfrontiersin.orgasm.org These enzymes catalyze the reduction of the C-C double bond in the C-ring of the daidzein molecule to form dihydrodaidzein.

The protein encoded by the orf-3 gene in Slackia sp. strain NATTS was identified as a daidzein reductase. nih.govnih.gov This enzyme showed 42% identity to the daidzein reductase from Lactococcus strain 20-92 and belongs to the NADH:flavin oxidoreductase family. nih.govasm.org A novel daidzein reductase, K-07020, was identified from Clostridium sp. ZJ6, which can convert daidzein to both (R)- and (S)-dihydrodaidzein. frontiersin.org Interestingly, this enzyme also exhibits dihydrodaidzein oxidase activity, capable of converting dihydrodaidzein back to daidzein. frontiersin.org

The substrate specificity of these enzymes can vary. For instance, the daidzein reductase from Eggerthella sp. YY7918 was found to reduce the C-C double bond of not only daidzein but also other isoflavones like genistein (B1671435), glycitein, and formononetin, suggesting it functions as a broader isoflavone (B191592) reductase. nih.gov In contrast, some reductases may exhibit high specificity for daidzein.

The reduction of daidzein to dihydrodaidzein is a stereospecific reaction that requires a coenzyme, typically NADPH or NADH, to provide the necessary reducing equivalents. The preference for a particular coenzyme can differ between enzymes from various bacterial sources.

The daidzein reductase from Lactococcus sp. strain 20-92 was found to be dependent on the coenzyme NADPH for its activity. asm.orgresearchgate.net The cell extract of this bacterium showed conversion activity only in the presence of NADPH, not NADH. asm.org Similarly, the daidzein reductase from Eggerthella sp. YY7918 also utilizes NADPH for the reduction of daidzein. nih.gov

In contrast, the newly identified daidzein reductase K-07020 from Clostridium sp. ZJ6 is highly specific for NADH and does not use NADPH. frontiersin.orgnih.gov The ORF-3 protein from Slackia sp. NATTS, which functions as a daidzein reductase, contains a predicted NADH/NADPH binding motif, suggesting its reliance on these coenzymes. asm.org The dihydrodaidzein reductase (DHDR) from Lactococcus strain 20-92, which is involved in the subsequent metabolic step, also requires NAD(P)H for its activity. researchgate.net

Stereochemical Course of Enzymatic Dihydrodaidzein Conversions

The enzymatic conversion of dihydrodaidzein (DHD) is a highly stereospecific process. The reduction of DHD to (3S)-equol proceeds through tetrahydrodaidzein (THD) as an intermediate. asm.org Studies with the human intestinal bacterium Eggerthella strain Julong 732 have elucidated the stereochemical pathway. This bacterium rapidly catalyzes the racemization of DHD, meaning it converts between the (R)- and (S)-enantiomers. asm.org The reduction of DHD produces (3R,4S)-THD, which is then further reduced to (3S)-equol. asm.org This final step involves an inversion of the stereochemistry at the C-3 position of the molecule. asm.org The conversion is highly specific, as only the (3R,4S)-THD stereoisomer is converted to (3S)-equol by this bacterium. asm.org

The conversion of daidzein to (S)-equol involves a series of enzymes, including daidzein reductase (DZNR), dihydrodaidzein racemase (DDRC), dihydrodaidzein reductase (DHDR), and tetrahydrodaidzein reductase (THDR). researchgate.netasm.org DZNR enantioselectively reduces daidzein to (R)-DHD. asm.org (R)-DHD is then racemized to (S)-DHD by DDRC activity or through tautomerization. asm.org DHDR is involved in the reduction of both (S)- and (R)-DHD to trans- and cis-tetrahydrodaidzein, respectively. asm.org Finally, only trans-THD is enantioselectively converted to (S)-equol by THDR. asm.org

A novel dihydrodaidzein racemase (L-DDRC) was identified in Lactococcus sp. strain 20-92. nih.gov This enzyme is capable of converting both (R)- and (S)-enantiomers of dihydrodaidzein to the racemate and is essential for the efficient in vitro production of equol from daidzein. nih.gov

Subsequent Metabolism of Dihydrodaidzein to Downstream Metabolites (e.g., Equol, Tetrahydrodaidzein)

Dihydrodaidzein is an intermediary metabolite in the biotransformation of daidzein by intestinal microorganisms. researchgate.netsciforum.net It can be further metabolized to more active compounds, most notably equol, through hydroxylation. researchgate.netsciforum.net The pathway from daidzein to equol involves a series of reduction reactions, with dihydrodaidzein and tetrahydrodaidzein as key intermediates. mdpi.com

The conversion of daidzein to dihydrodaidzein is a critical first step. sciforum.net Dihydrodaidzein is then converted to tetrahydrodaidzein, which is subsequently metabolized into various secondary metabolites with enhanced biological activity. mdpi.com The pathway can then proceed to form equol or O-desmethylangolensin (O-DMA). mdpi.comoup.com

A number of intestinal bacteria have been identified that can produce equol, with many belonging to the Coriobacteriaceae family. nih.gov Some bacteria can perform the entire conversion from daidzein to equol, while others are only capable of specific steps in the pathway. mdpi.comnih.gov

Certain bacterial strains can only convert daidzein to dihydrodaidzein and cannot produce equol themselves. mdpi.comnih.gov Conversely, other strains can utilize dihydrodaidzein to produce equol but cannot act on daidzein. mdpi.comnih.gov For instance, Lactobacillus sp. Niu-O16 is a known producer of dihydrodaidzein, while Eggerthella sp. Julong 732 can convert dihydrodaidzein into equol. mdpi.comnih.gov The combination of such bacteria can lead to the production of equol. mdpi.comnih.gov

Eggerthella sp. YY7918, isolated from human feces, is an example of an equol-producing bacterium. jst.go.jp Lactococcus sp. strain 20-92 is another bacterium involved in equol biosynthesis. nih.gov Two strains, designated D1 and D2, isolated from pig feces, are also capable of transforming daidzein to equol. oup.com A human intestinal bacterium, strain Julong 732, was found to convert dihydrodaidzein to S-equol. nih.govnih.gov This strain, however, could not produce equol from daidzein directly. nih.govnih.gov

The prevalence of equol-producing bacteria can vary among individuals. Studies have shown that the relative abundance of Asaccharobacter celatus and Slackia isoflavoniconvertens is significantly higher in equol producers. nih.gov

Table 1: Examples of Bacteria Involved in Dihydrodaidzein Metabolism

| Bacterial Species/Strain | Conversion Step |

|---|---|

| Lactobacillus sp. Niu-O16 | Daidzein to Dihydrodaidzein |

| Eggerthella sp. Julong 732 | Dihydrodaidzein to Equol |

| Eggerthella sp. YY7918 | Daidzein to Equol |

| Lactococcus sp. strain 20-92 | Daidzein to Equol |

| Pig fecal isolates D1 and D2 | Daidzein to Equol |

| Asaccharobacter celatus | Daidzein to Equol |

The metabolic pathway from dihydrodaidzein to equol involves at least one key intermediate: tetrahydrodaidzein. mdpi.comjst.go.jp The conversion from daidzein to equol is a multi-step process catalyzed by several enzymes. mdpi.comjst.go.jp

In Eggerthella sp. YY7918, three enzymes are involved: daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), and tetrahydrodaidzein reductase (THDR). jst.go.jp

Daidzein reductase (DZNR) converts daidzein to dihydrodaidzein in the presence of NADPH. jst.go.jp

Dihydrodaidzein reductase (DHDR) converts dihydrodaidzein to tetrahydrodaidzein, also requiring NADPH. jst.go.jp

Tetrahydrodaidzein reductase (THDR) then converts tetrahydrodaidzein to equol. jst.go.jp

Interestingly, THDR in this bacterium can also produce dihydrodaidzein as a by-product and does not require NAD(P)H as a cofactor. jst.go.jp In the human intestinal bacterium Eggerthella strain Julong 732, tetrahydrodaidzein was confirmed as the sole intermediate in the reduction of dihydrodaidzein to equol. asm.org However, dehydroequol was not found to be an intermediate in this process. asm.orgnih.govnih.gov

Comparative Biotransformation Studies in Different Animal Models

Significant interspecies differences exist in the metabolism of isoflavones, including dihydrodaidzein. nih.govresearchgate.net These differences can influence the biological effects of dietary soy intake.

Dihydrodaidzein and its metabolites have been identified in various biological samples from animal models. nih.govresearchgate.netnih.gov In a study comparing female Sprague-Dawley rats, Hampshire/Duroc Cross pigs, and cynomolgus monkeys fed soy protein isolate, isoflavones and their metabolites were measured in serum and urine. nih.govresearchgate.net Dihydrodaidzein, along with other isoflavones like equol, daidzein, and genistein, was part of the metabolic profile analyzed. nih.govresearchgate.netnih.gov Dihydrodaidzein has also been identified in human urine. mdpi.com

The metabolic profiles of isoflavones show considerable variation across different animal species. nih.govresearchgate.net

Rats and Monkeys: In female Sprague-Dawley rats and cynomolgus monkeys, equol is a major serum metabolite, constituting approximately 77% and 52% of the total serum isoflavones, respectively. nih.govresearchgate.net In 6-month-old rhesus monkeys, equol accounted for 80% of the summed isoflavones in serum. nih.govresearchgate.net The urine of monkeys and rats also contains high levels of aglycones (unconjugated isoflavones). nih.govresearchgate.net

Pigs and Humans: In contrast, equol was undetectable in the serum of Hampshire/Duroc Cross pigs and in human plasma. nih.govresearchgate.net In these species, daidzein and genistein were the predominant circulating isoflavones, making up over 88% of the total. nih.govresearchgate.net Pigs and women primarily excrete isoflavones as glucuronides in their urine, with less than 10% as aglycones. nih.govresearchgate.net

Table 2: Comparative Isoflavone Metabolism in Different Species

| Species | Major Serum Metabolite(s) | Urinary Excretion Form |

|---|---|---|

| Rats | Equol (~77%) | High in Aglycones (>32%) |

| Cynomolgus Monkeys | Equol (~52%) | High in Aglycones (>85%) |

| Pigs | Daidzein & Genistein (>88%) | Mainly Glucuronides (>80%) |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Dihydrodaidzein (B191008) Diacetate Analogs for Mechanistic Probes

The creation of novel analogs of dihydrodaidzein diacetate serves as a powerful tool for probing the mechanisms of action of its parent compounds. By systematically modifying the chemical structure, researchers can investigate structure-activity relationships, identify key functional groups, and potentially enhance biological activity. For instance, the synthesis of analogs can help to stabilize proposed radical intermediates in enzymatic reactions, allowing for their detection and characterization. illinois.edu This approach has been successfully employed in studying other complex biological pathways, such as the conversion of arachidonic acid to prostaglandin (B15479496) G2. illinois.edu

The design process for these analogs often involves computational modeling to predict binding affinities and reactivity. Subsequent chemical synthesis can then produce these targeted molecules for experimental validation. These mechanistic probes are invaluable for elucidating the intricate interactions between isoflavone (B191592) metabolites and their biological targets.

Q & A

Q. Advanced Research Focus

- D-optimal experimental design : Systematically evaluate variables (e.g., concentration, exposure duration) using response surface methodology. For ROS detection, pair fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) with phorbol ester activators (e.g., PMA) in human blood cell assays .

- Dose-response modeling : Use factorial designs with multiple concentration levels (0.1–100 μM) to identify non-linear effects on targets like NF-κB or Nrf2 .

What are the key considerations for ensuring structural accuracy of this compound in chemical databases?

Q. Basic Research Focus

- Cross-validation : Compare NMR/X-ray crystallography data with computational predictions (e.g., NIST Chemistry WebBook) to resolve discrepancies in stereochemistry .

- Peer-reviewed synthesis : Reference protocols from journals like J. Chromatogr. B that detail synthesis and purification steps (e.g., HPLC-grade solvents, gradient elution) .

How should researchers address discrepancies in reported metabolic pathways of this compound across studies?

Q. Advanced Research Focus

- Comparative metabolomics : Use isotopically labeled standards (e.g., deuterated dihydrodaidzein) to trace metabolite formation in in vitro microbial models (e.g., Bacteroides spp.) .

- Knockout validation : Employ gene-edited gut microbiota to confirm enzymatic roles (e.g., Lactobacillus reductases) in metabolite conversion .

What safety protocols are essential when handling diacetate compounds in laboratory settings?

Q. Basic Research Focus

- PPE requirements : Wear nitrile gloves, chemical goggles, and respiratory protection (FFP2 masks) to avoid dermal/ocular exposure .

- Spill management : Neutralize spills with sodium bicarbonate and prevent drainage contamination .

- Ventilation : Use local exhaust ventilation to minimize aerosolized powder inhalation .

What computational approaches complement experimental studies of this compound’s pharmacokinetics?

Q. Advanced Research Focus

- Molecular dynamics simulations : Predict membrane permeability using force fields (e.g., CHARMM) and solvation free energy calculations .

- PBPK modeling : Integrate in vitro metabolic data (e.g., microsomal clearance) to forecast human bioavailability .

How can researchers design robust dose-response studies for this compound’s epigenetic effects?

Q. Advanced Research Focus

- Multi-omics integration : Combine DNA methylation arrays (e.g., Illumina Infinium) with RNA-seq to link epigenetic changes to gene expression .

- Time-course experiments : Assess transient vs. sustained effects using longitudinal sampling (e.g., 0–72 hr post-exposure) .

What quality control measures ensure reliability in this compound bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.